Propane-1,3-dione, 1-(4-chlorophenyl)-2-(phenylimino)-3-phenyl-
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Overview
Description
Propane-1,3-dione, 1-(4-chlorophenyl)-2-(phenylimino)-3-phenyl- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a propane-1,3-dione backbone with a 4-chlorophenyl group, a phenylimino group, and a phenyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,3-dione, 1-(4-chlorophenyl)-2-(phenylimino)-3-phenyl- typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with phenylhydrazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propane-1,3-dione, 1-(4-chlorophenyl)-2-(phenylimino)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Propane-1,3-dione, 1-(4-chlorophenyl)-2-(phenylimino)-3-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propane-1,3-dione, 1-(4-chlorophenyl)-2-(phenylimino)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-fluorophenyl)propane-1,3-dione
- 1-(4-Bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione
- 1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione
Highlighting Uniqueness
Propane-1,3-dione, 1-(4-chlorophenyl)-2-(phenylimino)-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. For instance, the presence of the phenylimino group can influence its interaction with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
92630-45-0 |
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Molecular Formula |
C21H14ClNO2 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-phenyl-2-phenyliminopropane-1,3-dione |
InChI |
InChI=1S/C21H14ClNO2/c22-17-13-11-16(12-14-17)21(25)19(23-18-9-5-2-6-10-18)20(24)15-7-3-1-4-8-15/h1-14H |
InChI Key |
YXYFZWOJOPZJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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